molecular formula C18H14O4 B14470495 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione CAS No. 65629-32-5

7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione

Cat. No.: B14470495
CAS No.: 65629-32-5
M. Wt: 294.3 g/mol
InChI Key: UUPUWSPEGUSGLP-UHFFFAOYSA-N
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Description

7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of methoxy groups at the 7 and 4 positions on the naphthalene and phenyl rings, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses a substituted benzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the reagents and conditions used.

Scientific Research Applications

7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activation of the NF-kappa-B signaling pathway, leading to anti-inflammatory effects . The compound’s quinone moiety can also participate in redox cycling, generating reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its reactivity and interaction with biological targets.

Properties

CAS No.

65629-32-5

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C18H14O4/c1-21-12-5-3-11(4-6-12)15-10-17(19)14-8-7-13(22-2)9-16(14)18(15)20/h3-10H,1-2H3

InChI Key

UUPUWSPEGUSGLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

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